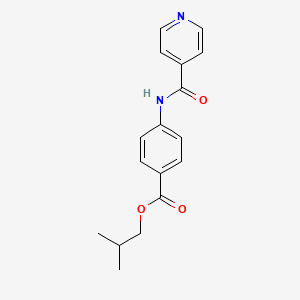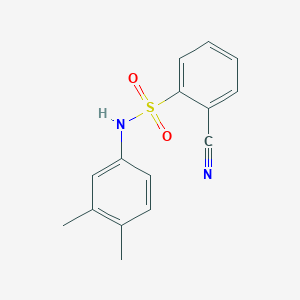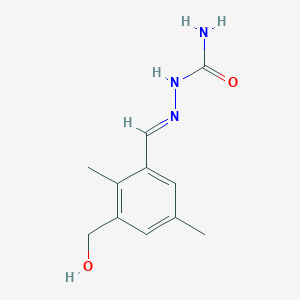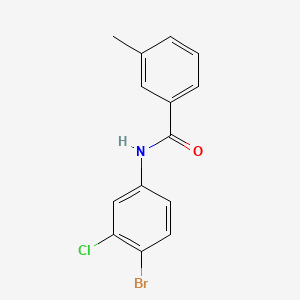![molecular formula C13H11N3O4S B5559953 2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5559953.png)
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of pyrimidine derivatives, including "2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide," are of significant interest due to their diverse biological activities and potential therapeutic applications. Such compounds have been explored for their potential roles in various chemical and pharmacological areas, though this summary will focus on their chemical aspects, excluding applications, drug usage, and side effects.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions between various organic compounds. For instance, derivatives of 6-methyluracil and 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one can be synthesized through the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine, highlighting a common method for synthesizing pyrimidine compounds (Novikov, Ozerov, & Sim, 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using X-ray crystallography, which provides detailed insights into the arrangement of atoms within a molecule. For example, the crystal structure of certain pyrimidine derivatives reveals a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this conformation (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds include various derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating their potential in therapeutic applications due to their COX-1/COX-2 inhibition properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity : A study on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines. These findings underscore the potential of such compounds in cancer treatment, comparing favorably with doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis : The crystal structures of certain diamino-pyrimidinyl sulfanyl acetamides have been elucidated, providing insight into their conformation and potential interactions in biological systems. This structural information is crucial for understanding the molecular basis of their biological activities (Subasri et al., 2016).
Antimicrobial Agents : Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated significant antimicrobial properties. These compounds, synthesized from citrazinic acid, showed antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Hossan et al., 2012).
Cytotoxic Activity for Cancer Therapy : Efforts to design and synthesize 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives resulted in compounds with appreciable cancer cell growth inhibition. This research paves the way for developing new anticancer agents by modifying the pyrimidine ring structure (Al-Sanea et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c14-10(17)6-20-8-3-1-7(2-4-8)5-9-11(18)15-13(21)16-12(9)19/h1-5H,6H2,(H2,14,17)(H2,15,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERBSTKHDLUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)
![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)
![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5559935.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)
![2-{1-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5559946.png)

